1-Amino-3-(3-bromophenyl)propan-2-one

Catalog No.
S13773181
CAS No.
M.F
C9H10BrNO
M. Wt
228.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-3-(3-bromophenyl)propan-2-one

Product Name

1-Amino-3-(3-bromophenyl)propan-2-one

IUPAC Name

1-amino-3-(3-bromophenyl)propan-2-one

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

InChI

InChI=1S/C9H10BrNO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4H,5-6,11H2

InChI Key

HSLZLXFUXJJVLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)CN

1-Amino-3-(3-bromophenyl)propan-2-one is an organic compound with the molecular formula C9H10BrNOC_9H_{10}BrNO and a molecular weight of approximately 228.09 g/mol. It features a propan-2-one backbone, an amino group, and a bromophenyl substituent. This compound is often encountered in its hydrochloride salt form, which enhances its solubility in aqueous solutions, making it suitable for various biochemical applications.

  • Oxidation: The compound can be oxidized to yield corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into amines or alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, utilizing nucleophiles like sodium azide or potassium cyanide.

Research indicates that 1-Amino-3-(3-bromophenyl)propan-2-one exhibits significant biological activity, particularly in biochemical studies. It interacts with various enzymes and proteins, potentially acting as a substrate or inhibitor. Such interactions can influence enzyme activity and affect metabolic pathways, making it a valuable tool in pharmacological research and drug development.

The synthesis of 1-Amino-3-(3-bromophenyl)propan-2-one typically involves several steps:

  • Bromination: A suitable precursor is brominated to introduce the bromophenyl group.
  • Amination: The brominated product is then subjected to amination to incorporate the amino group.
  • Hydrochloride Formation: Finally, the hydrochloride salt is formed to enhance solubility.

Industrial production often employs large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity.

1-Amino-3-(3-bromophenyl)propan-2-one has diverse applications including:

  • Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
  • Biochemical Research: Employed in studies of enzyme mechanisms and protein-ligand interactions.
  • Pharmaceutical Development: Its unique structure allows for exploration in drug design and development.

Studies have shown that 1-Amino-3-(3-bromophenyl)propan-2-one interacts with various biomolecules, influencing enzyme conformation and activity. These interactions are crucial for understanding its role in metabolic processes and potential therapeutic effects. Research indicates that it may modulate enzyme kinetics, thereby significantly affecting biochemical pathways.

Several compounds share structural similarities with 1-Amino-3-(3-bromophenyl)propan-2-one. Below are notable comparisons:

Compound NameMolecular FormulaUnique Features
1-Amino-3-(4-bromophenyl)propan-2-oneC9H10BrNOC_9H_{10}BrNOSimilar structure but different bromine position
1-Amino-3-(phenyl)propan-2-oneC9H11NOC_9H_{11}NOLacks halogen substitution, affecting reactivity
1-(3-bromophenyl)-2-propanoneC10H11BrOC_{10}H_{11}BrOKetone instead of amino group
3-Amino-3-(3-bromophenyl)propionic acidC9H10BrNO2C_9H_{10}BrNO_2Contains a carboxylic acid group

The uniqueness of 1-Amino-3-(3-bromophenyl)propan-2-one lies in its specific bromine substitution on the aromatic ring combined with an amino functionality, influencing its reactivity and biological properties distinctly compared to similar compounds.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

226.99458 g/mol

Monoisotopic Mass

226.99458 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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